

# ZAP-180013: A Technical Guide to Selectivity and Specificity

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Compound of Interest				
Compound Name:	ZAP-180013			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity and specificity of **ZAP-180013**, an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical cytoplasmic tyrosine kinase essential for T-cell receptor (TCR) signaling and T-cell activation, making it a key target for immunomodulatory therapies.[1][2][3][4] **ZAP-180013** acts by disrupting the interaction between the ZAP-70 tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[5][6][7]

## **Quantitative Inhibition Data**

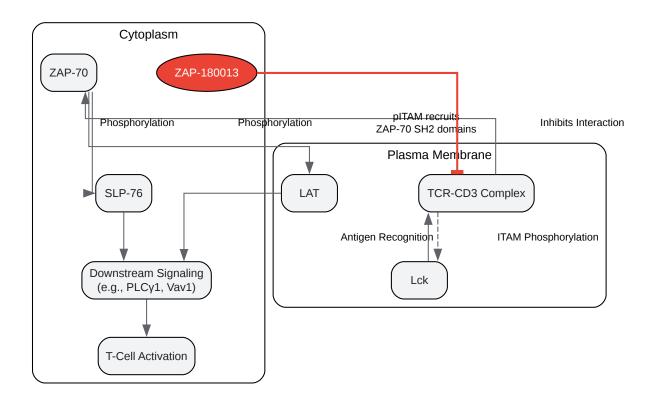
The inhibitory activity of **ZAP-180013** against the ZAP-70 SH2-ITAM interaction has been quantified using multiple biophysical assays. The reported IC50 values are summarized in the table below. The variation in IC50 values is likely attributable to the different assay formats and the specific protein constructs and peptide sequences used in each study.

Assay Type	Target	IC50 (μM)	Reference
Fluorescence Polarization (FP)	ZAP-70	1.8	INVALID-LINK[5]
Fluorescence Polarization (FP)	ZAP-70	9.6	INVALID-LINK[5][6]
TR-FRET	ZAP-70	16.841	INVALID-LINK[5][6]



### **ZAP-70 Signaling Pathway and Point of Inhibition**

ZAP-70 plays a pivotal role in transducing signals from the T-cell receptor. Upon TCR engagement with an antigen-presenting cell, the Src family kinase Lck phosphorylates the ITAMs of the CD3 and  $\zeta$ -chains. This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the TCR complex where it becomes activated.[1][2] Activated ZAP-70 then phosphorylates downstream substrates, including LAT and SLP-76, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and effector functions.[1][8] **ZAP-180013** inhibits the initial recruitment of ZAP-70 to the phosphorylated ITAMs, thereby blocking all downstream signaling events.



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**Figure 1:** ZAP-70 signaling pathway and the inhibitory action of **ZAP-180013**.



### **Experimental Protocols**

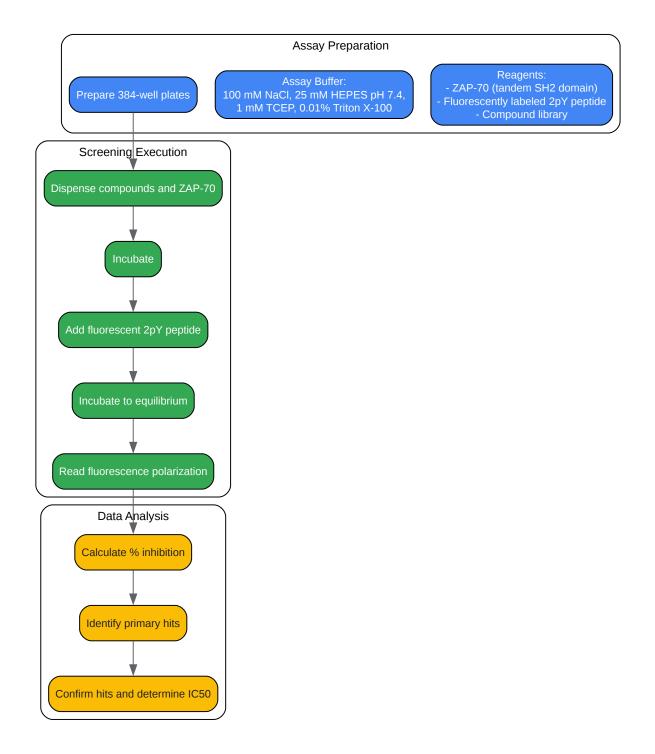
The following are detailed methodologies for the key experiments cited in the identification and characterization of **ZAP-180013**, primarily based on the work by Visperas and colleagues.[7][9]

# High-Throughput Screening (HTS) via Fluorescence Polarization (FP)

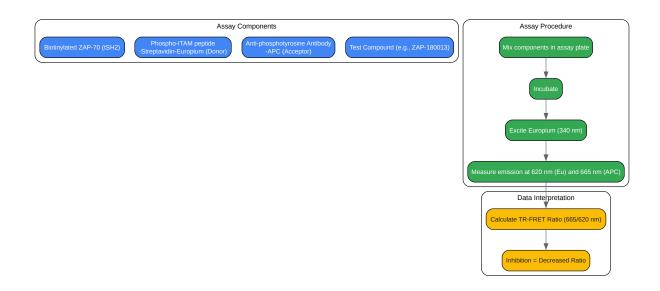
This assay was designed to identify compounds that disrupt the interaction between the ZAP-70 tandem SH2 domains and a dually phosphorylated ITAM peptide (2pY).

Workflow:









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